molecular formula C17H14ClN7 B3127549 N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine CAS No. 338418-88-5

N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B3127549
CAS RN: 338418-88-5
M. Wt: 351.8 g/mol
InChI Key: JHENYQAXBXZDSZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains two 1,2,4-triazole rings. 1,2,4-Triazole is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . They are used in a wide variety of applications .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range, consistent with aromaticity . The specific structure of your compound would depend on the arrangement of the phenyl and chlorophenyl groups and the triazole rings.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Triazoles are known to participate in a variety of chemical reactions, often acting as a nucleophile or a ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, 1,2,4-triazoles are soluble in water and have a melting point of 120 to 121 °C .

Scientific Research Applications

Antimicrobial Activities

N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine and its derivatives have been explored for their potential antimicrobial activities. Research has shown that some of these compounds exhibit significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents. Compounds synthesized from various primary amines and ester ethoxycarbonylhydrazones have been tested against different microorganisms, revealing good to moderate activities against the test strains (Bektaş et al., 2007).

Synthesis and Characterization

The compound and its related derivatives have been synthesized through various chemical reactions, involving cyclization, substitution, and condensation processes. The synthesized compounds have been characterized using different spectroscopic methods, such as IR, 1H NMR, and mass spectrometry. This characterization is crucial for confirming the structures of the synthesized compounds and for further application in medicinal chemistry (Hui et al., 2000).

Cholinesterase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit cholinesterase enzymes. These enzymes are targets for the treatment of various neurological disorders, including Alzheimer's disease. Some derivatives have shown promising cholinesterase inhibitory activities, which could be explored further for therapeutic applications (Riaz et al., 2020).

Antifungal and Antibacterial Properties

The antifungal and antibacterial properties of this compound derivatives have been studied extensively. These compounds have been synthesized and evaluated against various fungal and bacterial strains, showing notable efficacy in inhibiting the growth of these microorganisms. This indicates their potential use in developing new antifungal and antibacterial drugs (Purohit et al., 2011).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound derivatives with biological targets. These studies help in identifying the binding orientations and the potential of these compounds to act as inhibitors for specific enzymes or receptors. Such studies are foundational in the process of drug design and development (Sanjeeva Reddy et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some triazole derivatives have been found to have anticonvulsant activity .

Future Directions

Triazole-containing compounds have attracted significant attention due to their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7/c18-13-6-8-14(9-7-13)21-17-22-16(10-24-12-19-11-20-24)23-25(17)15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHENYQAXBXZDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)CN3C=NC=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine
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N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine
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N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine
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N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine
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N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine
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N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine

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